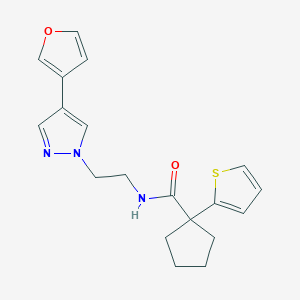
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may interact with each other through pi-pi stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the furan, pyrazole, and thiophene rings are aromatic and could undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学的研究の応用
Synthesis of Heterocyclic Compounds
Researchers have developed synthetic routes for creating various heterocyclic compounds starting from chalcones, which are known for their pharmacological significance. These synthetic pathways lead to the formation of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazoles, among others. The structural elucidation of these compounds is achieved through elemental analysis and spectroscopic methods such as FTIR, MS, and NMR spectra. The synthesis of these compounds opens avenues for exploring their biological activities, including antimicrobial and anticancer properties (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).
Antimicrobial and Anticancer Activities
The synthesized heterocyclic derivatives have been evaluated for their biological activities. Some of the compounds exhibit significant antimicrobial properties against a range of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. Furthermore, certain compounds demonstrate high cytotoxicity against cancer cell lines, such as the MCF-7 breast cancer cell line, indicating their potential as anticancer agents. These findings suggest that the synthesized compounds could serve as lead molecules for the development of new therapeutic agents (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).
Antioxidative Properties
Heterocyclic compounds derived from the Maillard reaction, including pyrroles and furans, have been studied for their antioxidative activities. These compounds effectively inhibit hexanal oxidation, showcasing their potential as antioxidants. The addition of various functional groups to these heterocyclic rings can significantly influence their antioxidative activity, providing insights into the design of novel antioxidants (Kenichi Yanagimoto, Kwang-geun Lee, H. Ochi, T. Shibamoto, 2002).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(19(6-1-2-7-19)17-4-3-11-25-17)20-8-9-22-13-16(12-21-22)15-5-10-24-14-15/h3-5,10-14H,1-2,6-9H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHUTYTXWDXBKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

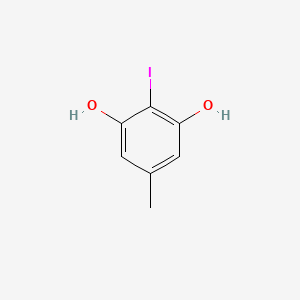
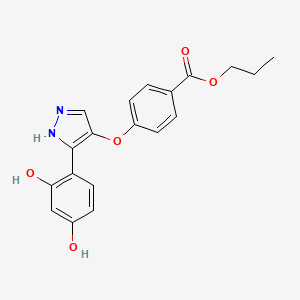

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)


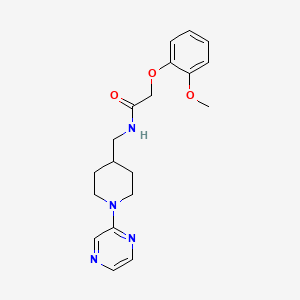
![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)
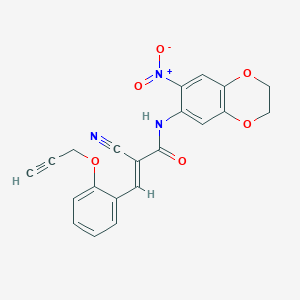
![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)
![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)
![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)